

A Comparative Guide to the Biological Activity of Methyl 6-(bromomethyl)nicotinate Derivatives

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Compound of Interest

Compound Name: Methyl 6-(bromomethyl)nicotinate

Cat. No.: B172810

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from the versatile synthetic intermediate, **Methyl 6-(bromomethyl)nicotinate**. While this compound primarily serves as a crucial building block in organic synthesis, its derivatives have emerged as promising candidates in various therapeutic areas, including enzyme inhibition, cancer, and metabolic disorders.^[1] This document summarizes available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to support further research and drug development.

Enzyme Inhibition

Derivatives of **Methyl 6-(bromomethyl)nicotinate** have been investigated as potent inhibitors of several key enzymes implicated in a range of diseases.

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia. While specific IC₅₀ values for a broad range of **Methyl 6-(bromomethyl)nicotinate** derivatives are not readily available in the public domain, research on structurally related compounds highlights the potential of this scaffold.

Table 1: Inhibitory Activity of Selected DAAO Inhibitors (for comparison)

Compound	Target Enzyme	IC50/Ki	Reference
DAAO inhibitor-1	D-amino acid oxidase (DAAO)	IC50: 0.12 μ M	
Isatin Derivatives	D-amino acid oxidase (DAAO)	Micromolar to Nanomolar range	[2]
6-fluoro-1H-indazol-3-ol	D-amino acid oxidase (DAAO)	Nanomolar range	[2]

11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibition

11 β -HSD1 is an enzyme that converts inactive cortisone to active cortisol in tissues, and its inhibition is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Nicotinic acid derivatives have been explored as 11 β -HSD1 inhibitors.

Table 2: Inhibitory Activity of Selected 11 β -HSD1 Inhibitors (for comparison)

Compound	Target Enzyme	IC50	Reference
AZD4017	11 β -HSD1	-	[3]
Carbenoxolone	11 β -HSD1	0.1 - 3 μ M	
Flavanone	11 β -HSD1 (reductase)	18 μ M	
Abietic Acid	11 β -HSD1 (reductase)	27 μ M	

Anticancer Activity

Nicotinic acid derivatives have demonstrated potential as anticancer agents. Their mechanism of action often involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are overexpressed in several cancers and are implicated in tumor proliferation, angiogenesis, and metastasis.[4] Activation of nAChRs can trigger downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5]

While specific quantitative data for the anticancer activity of a wide range of **Methyl 6-(bromomethyl)nicotinate** derivatives is limited, the following table provides illustrative data for other nicotinic acid derivatives.

Table 3: Illustrative Anticancer Activity of Nicotinic Acid Derivatives

Compound	Cancer Cell Line	Activity Metric	Value	Reference
Nicotinoylpiperazine derivative	Breast (MDA-MB-468)	GI50	1.00 μ M	
Nicotinic acid-based compound 5c	Colon (HCT-15), Prostate (PC-3)	More potent than doxorubicin		
Nicotinic acid-based compound 8	Colon (HCT-116), Liver (HepG2)	IC50	5.4 μ M, 7.1 μ M	

Hypolipidemic Activity

Nicotinic acid (Niacin) is a well-known lipid-lowering agent. Derivatives of **Methyl 6-(bromomethyl)nicotinate** are expected to exhibit similar hypolipidemic effects, likely after in vivo hydrolysis to nicotinic acid. The primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and subsequently decreased hepatic triglyceride and VLDL synthesis.

Table 4: Illustrative Hypolipidemic Effects of Nicotinic Acid

Treatment	Parameter	% Reduction	Reference
Nicotinic Acid (1 g t.d.s.)	Total Cholesterol	16.3%	[6]
Triglyceride	25.5%	[6]	
LDL-Cholesterol	23.7%	[6]	
Lipoprotein(a)	36.4%	[6]	
Nicotinic Acid (in rats)	Total Cholesterol	Highly significant decrease	[7]
Triglycerides	Highly significant decrease	[7]	
LDL-Cholesterol	Highly significant decrease	[7]	

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay (Colorimetric Method)

This protocol is adapted from the method described by Watanabe et al.

- Homogenate Preparation: Homogenize organ, tissue, or cultured cells in 7 mM pyrophosphate buffer (pH 8.3). Centrifuge the homogenate at 550 x g for 5 minutes and use the supernatant for the assay.
- Reaction Mixture: Prepare a reaction mixture containing:
 - 0.3 ml of 0.133 M pyrophosphate buffer (pH 8.3) with 700 IU/ml catalase
 - 0.3 ml of 0.1 M D-alanine
 - 0.2 ml of 0.1 mM FAD
 - 0.1 ml of 70% (v/v) methanol

- **Initiation and Incubation:** Start the reaction by adding 0.1 ml of the supernatant. Incubate at 37°C for 15-60 minutes.
- **Termination:** Stop the reaction by adding 1 ml of 10% trichloroacetic acid.
- **Color Development:** To 0.5 ml of the supernatant from the terminated reaction, add 0.5 ml of 5 N KOH and 0.5 ml of 0.5% 4-amino-3-hydrazino-5-mercapto-1, 2, 4-triazole in 0.5 N HCl. Let it stand at room temperature for 15 minutes. Then, add 0.5 ml of 0.75% KIO₄ in 0.2 N KOH with vigorous shaking.
- **Measurement:** Measure the absorbance at 550 nm.

11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) In Vitro Potency (IC₅₀) Assessment

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay.

- **Reaction Mixture:** In a 384-well plate, prepare a reaction mixture containing:
 - Recombinant human 11 β -HSD1
 - Cortisone (substrate)
 - NADPH (cofactor)
 - NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
 - Test compound at various concentrations
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 25 minutes).
- **Termination and Detection:** Stop the reaction by adding a cortisol competitor labeled with a fluorescent acceptor (e.g., cortisol-XL665) and an anti-cortisol antibody labeled with a fluorescent donor (e.g., anti-cortisol cryptate). Incubate for 2 hours at room temperature.
- **Measurement:** Measure the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) and calculate the ratio. Use this data to determine the IC₅₀ values.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on the measurement of cellular protein content.

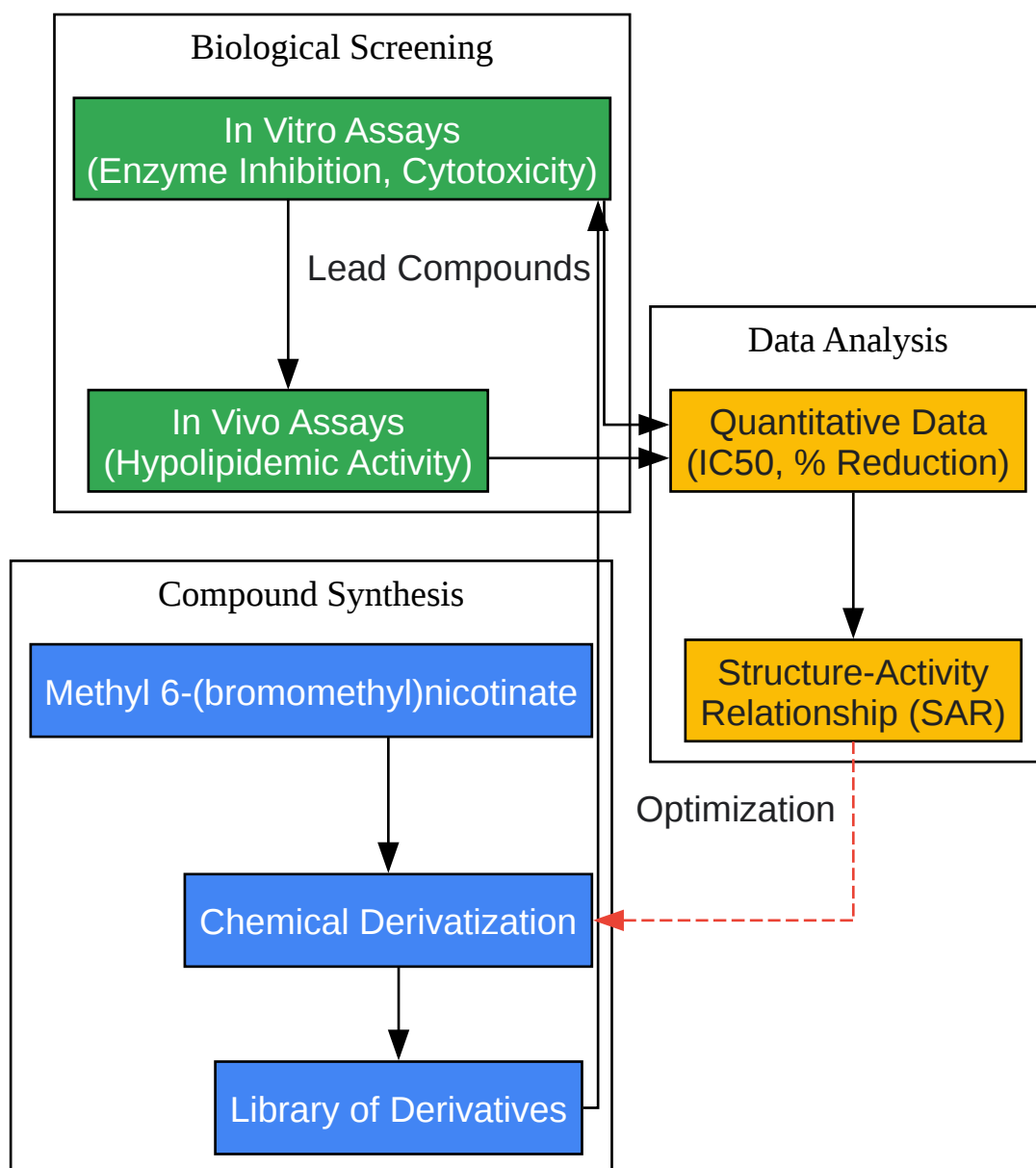
- **Cell Culture and Plating:** Culture human cancer cell lines in an appropriate medium and seed them into 96-well plates.
- **Compound Treatment:** After 24 hours, add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 48-72 hours).
- **Cell Fixation:** Discard the medium and fix the cells with 10% trichloroacetic acid.
- **Staining:** Wash the plates with water and stain the cells with 0.4% SRB solution.
- **Wash and Solubilization:** Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution.
- **Measurement:** Measure the optical density at a suitable wavelength (e.g., 515 nm).

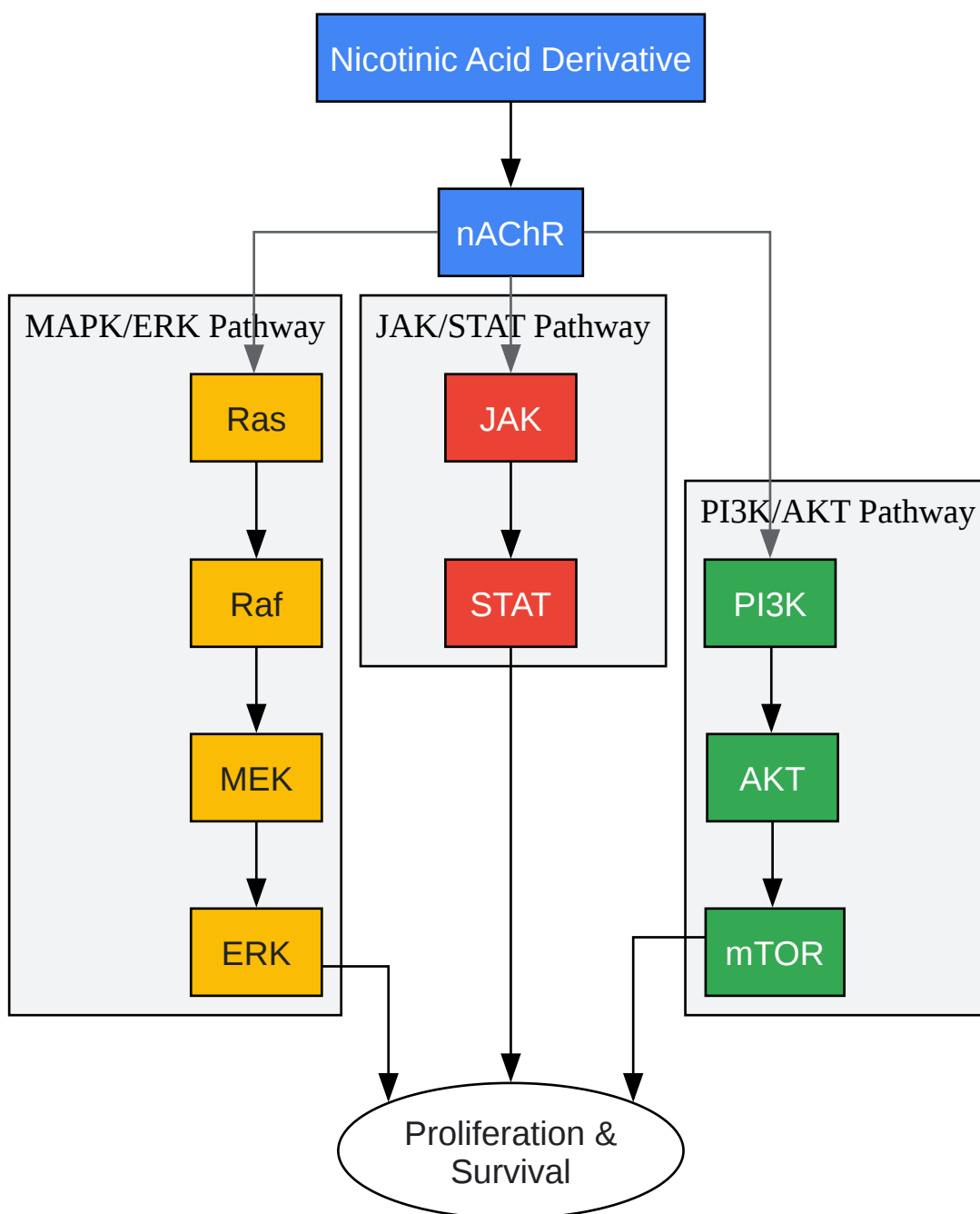
In Vivo Hypolipidemic Activity Assay in Rats

- **Animal Model:** Use a suitable rat model, for example, by inducing hyperlipidemia through a high-fat diet.
- **Compound Administration:** Administer the test compounds (dissolved in a suitable vehicle like propylene glycol) to the rats via an appropriate route (e.g., intraperitoneal or oral gavage) at a specific dose.
- **Blood Collection:** Collect blood samples from the animals at predetermined time points.
- **Lipid Profile Analysis:** Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels using standard biochemical assay kits.
- **Data Analysis:** Compare the lipid profiles of the treated groups with the control group to determine the percentage reduction in lipid levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of **Methyl 6-(bromomethyl)nicotinate** derivatives.





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